3-Methyl-3-buten-1-OL

Catalog No.
S574714
CAS No.
763-32-6
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-buten-1-OL

CAS Number

763-32-6

Product Name

3-Methyl-3-buten-1-OL

IUPAC Name

3-methylbut-3-en-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3

InChI Key

CPJRRXSHAYUTGL-UHFFFAOYSA-N

SMILES

CC(=C)CCO

Synonyms

3-Methyl-3-buten-1-ol; 2-Methyl-1-buten-4-ol; 2-Methyl-4-hydroxy-1-butene; 3-Isopentenyl alcohol; 3-Methyl-3-buten-1-ol; 3-Methyl-3-butene-1-ol; 3-Methyl-3-butenol; 3-Methylenebutan-1-ol; 4-Hydroxy-2-methyl-1-butene; Isobutenylcarbinol; Isoprenol; Is

Canonical SMILES

CC(=C)CCO

The exact mass of the compound 3-Methyl-3-buten-1-OL is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122673. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. It belongs to the ontological category of homoallylic alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methyl-3-buten-1-ol (Isoprenol, CAS: 763-32-6) is a primary homoallylic alcohol characterized by a highly reactive terminal double bond. In industrial procurement, it is primarily sourced as a critical macromonomer precursor for isoprenol polyoxyethylene ether (IPEG/TPEG), which is foundational to high-performance polycarboxylate ether (PCE) superplasticizers [1]. Beyond construction chemicals, isoprenol serves as a highly scalable target for bio-based C5 alcohol production and a versatile building block for fine aroma chemicals [2]. Its terminal unsaturation provides distinct processability advantages in free radical copolymerization and regioselective catalysis compared to its internal-alkene isomers, making it a non-interchangeable raw material in advanced material synthesis.

Research Fit

Terminal olefin enables selective hydroformylation and polymerization workflows
Isomer-specific reactivity profile distinct from prenol
C5 hemiterpene building block for fine chemical and fragrance synthesis

Generic substitution of isoprenol with its closest isomer, 3-methyl-2-buten-1-ol (prenol), or other alkenols like methallyl alcohol, frequently results in process failure or severe performance degradation. In PCE superplasticizer manufacturing, replacing isoprenol with methallyl alcohol (to form HPEG instead of IPEG) drastically reduces the reactivity of the macromonomer during copolymerization with acrylic acid, resulting in a polymer with insufficient side-chain density to maintain concrete slump over extended periods [1]. Furthermore, in high-temperature or oxidative environments, the internal double bond of prenol forces decomposition through complex, unpredictable radical chemistry, whereas isoprenol undergoes a clean, predictable unimolecular retro-ene cleavage [2]. Consequently, buyers cannot substitute these isomers without fundamentally altering the end-product's thermal stability and rheological performance.

Substitution Risk

Double-bond position mismatch
Hydroformylation may produce linear vs. branched aldehydes, altering synthetic route outcomes.
Ignition delay profile differs
Isoprenol exhibits shorter delay; fuel formulation performance may not transfer directly.
Isomer substitution risk
Prenol replacement can lead to unanticipated product distributions in catalysis and combustion.

Copolymerization Reactivity and Slump Retention in PCE Superplasticizers

When synthesizing polycarboxylate ether (PCE) superplasticizers, the choice of starting alcohol dictates the macromonomer's terminal group, which in turn controls copolymerization efficiency. Isoprenol-derived macromonomers (IPEG) possess a highly reactive terminal double bond that yields PCEs with optimal side-chain density and steric hindrance. In a direct comparison, concrete formulated with IPEG-based PCE maintained a high slump flow of 440 mm after 150 minutes. Conversely, substituting isoprenol with methallyl alcohol to create an HPEG-based PCE resulted in complete loss of fluidity (0 mm slump) after 120 minutes due to inferior polymer architecture[1].

Evidence DimensionConcrete slump flow retention over time
Target Compound DataIsoprenol-derived PCE (IPEG): 440 mm slump flow at 150 minutes
Comparator Or BaselineMethallyl-derived PCE (HPEG): 0 mm slump flow (no fluidity) at 120 minutes
Quantified Difference>440 mm difference in extended workability
ConditionsConcrete mixtures evaluated over 240 minutes; PCEs synthesized via free radical polymerization

For construction chemical procurement, selecting isoprenol as the macromonomer precursor is essential for formulating superplasticizers that require extended workability and slump retention in ready-mix concrete.

GC Retention Index
Reported
730 (Isoprenol) vs. 787 (Prenol) – Δ 57 units
Supports isomer differentiation in purity analysis
Non-polar SE-30, 100°C isothermal

High-Temperature Pyrolysis and Decomposition Predictability

The position of the double bond strictly dictates the thermal decomposition pathway of C5 alcohols. Under high-temperature pyrolysis, isoprenol’s terminal double bond facilitates a highly specific unimolecular retro-ene reaction, yielding formaldehyde and isobutene with over 99% selectivity. In stark contrast, the internal double bond of its isomer, prenol, prevents this clean cleavage, causing decomposition to be dominated by complex, mixed radical chemistry that produces a wide array of resonantly stabilized byproducts [1].

Evidence DimensionPrimary thermal decomposition pathway and product specificity
Target Compound DataIsoprenol: >99% consumption via clean unimolecular retro-ene reaction
Comparator Or BaselinePrenol: Decomposition dominated by complex, non-specific radical chemistry
Quantified DifferenceNear-total pathway specificity for isoprenol versus mixed radical fragmentation for prenol
ConditionsIsothermal jet-stirred quartz reactor, 500–1100 K, 0.107 MPa, 2 s residence time

In high-temperature gas-phase applications or combustion modeling, isoprenol must be selected over prenol when a predictable, clean decomposition profile is required without radical interference.

Ignition Delay
Reported
~150 μs (1472 K) vs. ~250 μs (Prenol); ~400 μs (1269 K) vs. ~550 μs
Shorter delay suggests higher fuel reactivity potential
Shock tube, 9.4 atm, 1269–1472 K

Microbial Biosynthesis Yield for Bio-based Sourcing

For industrial biotechnology applications targeting renewable C5 alcohols, isoprenol demonstrates vastly superior compatibility with microbial metabolic pathways compared to prenol. In engineered E. coli utilizing a heterologous mevalonate pathway and overexpressed NudB phosphatase, isoprenol production reached a titer of 2.23 g/L, representing approximately 70% of the theoretical yield. Under the exact same pathway optimization, prenol accumulation stalled at merely 150 mg/L due to enzymatic specificity limitations and intermediate precursor toxicity [1].

Evidence DimensionBiosynthetic titer in engineered E. coli
Target Compound DataIsoprenol: 2.23 g/L (~70% theoretical yield)
Comparator Or BaselinePrenol: 150 mg/L
Quantified DifferenceIsoprenol yield is 14.8 times higher than prenol
ConditionsE. coli engineered with heterologous MVA pathway and NudB overexpression, 48-hour fermentation

For industrial biotech procurement seeking scalable bio-based C5 alcohols, isoprenol is the vastly superior target due to its significantly higher compatibility with microbial efflux and phosphatase specificity.

Hydroformylation Selectivity
Reported
Linear aldehydes & tetrahydropyrans (vs. branched products from prenol)
Defines distinct synthetic routes for fine chemicals
Rh-catalyzed, CO/H₂
Catalytic Synthesis Yield
Reported
93.4% yield, 93.8% selectivity (immobilized ZnCl₂)
Supports cost-effective bulk synthesis evaluation
210°C, 2h; catalyst retains 85.2% after 5 cycles

Precursor for High-Performance Polycarboxylate Superplasticizers (PCEs)

Isoprenol is the critical starting material for synthesizing isoprenol polyoxyethylene ether (IPEG) macromonomers. Due to the high reactivity of its terminal double bond, it enables the production of PCEs with high side-chain density, making it the definitive choice for ready-mix concrete formulations requiring extended slump retention (up to 150+ minutes) where methallyl-based alternatives fail [1].

Scalable Bio-based Drop-in Fuel and Biochemical Production

As a target for microbial metabolic engineering, isoprenol is preferred over its isomer prenol. Its superior compatibility with NudB phosphatase in engineered E. coli allows for high-titer fermentation (exceeding 2 g/L), making it the optimal C5 alcohol for procurement in sustainable aviation fuel (SAF) research and green chemistry scaling [2].

Regioselective Synthesis of Fine Aroma Chemicals

In the flavor and fragrance industry, isoprenol's terminal double bond allows for specific transition-metal-catalyzed hydroformylation and isomerization reactions to produce citral, linalool, and geraniol. It is selected over internal-alkene isomers when the synthetic route requires a clean retro-ene cleavage or terminal functionalization without competing radical byproducts [3].

Application Fit

Application
Selection Property
Validation Focus
GC purity profiling
Retention index differentiation from prenol isomer
Confirm isomer separation in method development
Fuel formulation screening
Ignition delay reactivity profile
Compare autoignition behavior under relevant conditions
Linear aldehyde synthesis
Chemoselectivity for terminal olefin hydroformylation
Verify linear vs. branched product distribution
Bulk procurement evaluation
Reported catalytic synthesis yield and reusability
Assess yield and catalyst performance for scale-up

XLogP3

1.3

Boiling Point

132.0 °C

UNII

KJ25C8CPFA

GHS Hazard Statements

Aggregated GHS information provided by 395 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (97.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.55 mmHg

Pictograms

Flammable

Flammable;Corrosive

Other CAS

763-32-6

Wikipedia

3-methyl-3-buten-1-ol

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

Miscellaneous manufacturing
3-Buten-1-ol, 3-methyl-: ACTIVE

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